Atropine sulfate

CNS Pharmacology Blood-Brain Barrier Antimuscarinic Distribution

Select atropine sulfate for its decisive advantages: freely crosses the blood-brain barrier unlike methylatropine or glycopyrrolate, achieving ~3-fold higher CNS accumulation. With M2-preferential binding distinct from scopolamine's M1 selectivity, it elevates heart rate where glycopyrrolate does not. Its sulfate salt delivers up to 2500 mg/mL aqueous solubility—critical for injectable and ophthalmic formulations (0.01%–1%), eliminating complex solubilization. Sourced at ≥98% purity with impurities ≤0.15% for stable, low-concentration ophthalmic manufacture. This is the definitive antimuscarinic for central studies, bradycardia models, and aqueous-based drug product development.

Molecular Formula C34H50N2O11S
Molecular Weight 694.8 g/mol
Cat. No. B7798688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropine sulfate
Molecular FormulaC34H50N2O11S
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O
InChIInChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2
InChIKeyJPKKQJKQTPNWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atropine Sulfate: Core Pharmacological and Formulation Profile for Antimuscarinic Research and Procurement


Atropine sulfate is the sulfate [2:1] monohydrate salt of atropine, a naturally occurring tropane alkaloid that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It exhibits nanomolar potency across multiple mAChR subtypes with IC50 values of 0.39 nM for human M4 and 0.71 nM for chicken M4 receptors [1]. Unlike the free base form, the sulfate salt confers substantially enhanced aqueous solubility, making it the preferred formulation for injectable and ophthalmic preparations [2]. As a non-selective mAChR antagonist, atropine sulfate modulates parasympathetic tone in cardiovascular, respiratory, ocular, and secretory systems, positioning it as both a clinical therapeutic and a widely utilized pharmacological tool compound [3].

Why Atropine Sulfate Cannot Be Readily Replaced by Alternative Antimuscarinics or Free Base Forms


Substituting atropine sulfate with other antimuscarinic agents or even atropine free base introduces distinct and quantifiable deviations in central nervous system (CNS) bioavailability, receptor subtype engagement, cardiac chronotropic effects, and formulation performance. Atropine sulfate freely crosses the blood-brain barrier, unlike quaternary ammonium analogs such as methylatropine or glycopyrrolate, producing fundamentally different pharmacological outcomes in models requiring CNS activity [1]. Receptor binding selectivity profiles diverge meaningfully: atropine exhibits M2-preferential binding while scopolamine demonstrates M1-preferential selectivity, altering downstream functional responses in specific tissue systems [2]. Furthermore, the sulfate salt confers aqueous solubility of up to 2500 mg/mL, whereas atropine free base is markedly less soluble, directly impacting bioavailability and formulation flexibility . These differences are not marginal—they represent functionally decisive parameters for experimental design and therapeutic application selection.

Atropine Sulfate: Quantified Differentiation Evidence Against Comparator Compounds


Blood-Brain Barrier Penetration: Atropine Sulfate vs. Methylatropine CNS Exposure

Atropine sulfate exhibits 3-fold higher CNS radioactivity accumulation compared to the quaternary ammonium analog methylatropine following systemic administration [1]. In functional assays, intravenous atropine sulfate inhibits central muscarinic responses, whereas intravenous methylatropine fails to block central muscarinic receptors due to minimal BBB penetration [2].

CNS Pharmacology Blood-Brain Barrier Antimuscarinic Distribution

mAChR Subtype Selectivity: Atropine M2-Preferential vs. Scopolamine M1-Preferential Binding

Comparative receptor binding studies using [3H]quinuclidinyl benzilate and [3H]pirenzepine in rat brain pons and medulla oblongata demonstrate that atropine exhibits greater selectivity for M2 receptors over M1 receptors, whereas scopolamine displays the inverse preference with greater M1 selectivity over M2 [1]. This differential subtype engagement translates to opposing functional outcomes: atropine produces excitatory respiratory effects via M2 blockade, while scopolamine yields inhibitory respiratory effects via M1 blockade [1].

Receptor Pharmacology Muscarinic Subtypes Radioligand Binding

Heart Rate Chronotropic Effect: Atropine Sulfate vs. Glycopyrrolate in Surgical Premedication

In a randomized clinical trial of patients undergoing minor oral surgical procedures, intramuscular administration of atropine sulfate (0.6 mg) produced a significant increase in heart rate at 30 minutes post-injection, whereas glycopyrrolate (0.2 mg) elicited no significant heart rate change from baseline [1]. Both agents were equally effective as antisialogogues, indicating that atropine sulfate's distinct cardiac chronotropic profile is not a prerequisite for salivary suppression but represents a key differentiator in patient selection [1].

Cardiovascular Pharmacology Antisialogogue Perioperative Medicine

Delirium Incidence in Organophosphate Poisoning: Atropine vs. Penehyclidine (PHC)

A randomized clinical study comparing atropine (n=59) versus penehyclidine hydrochloride (n=62) for acute organophosphorus pesticide poisoning (AOPP) found that atropine enabled faster achievement of M-cholinergic receptor blockade in moderate-to-severe cases (p < 0.05) [1]. Notably, atropine was associated with earlier onset but significantly lower overall delirium incidence and shorter delirium duration compared to penehyclidine (p < 0.05), while penehyclidine demonstrated shorter cholinesterase recovery time and higher overall survival (p < 0.05) [1].

Toxicology Organophosphate Poisoning Adverse Drug Reactions

Aqueous Solubility: Atropine Sulfate Salt vs. Atropine Free Base

Atropine sulfate monohydrate demonstrates aqueous solubility of up to 2500 mg/mL at 4°C, whereas atropine free base exhibits substantially lower water solubility . This pronounced solubility enhancement conferred by the sulfate counterion enables the preparation of sterile aqueous injection solutions and ophthalmic formulations at clinically relevant concentrations without requiring co-solvents or complex solubilization strategies [1].

Pharmaceutical Formulation Salt Selection Preformulation

Pharmaceutical Purity Specifications: Patent-Defined Atropine Sulfate Stability Metrics

Recent patent specifications define high-purity atropine sulfate bulk drug substance with total impurity content ≤0.15% by weight and single impurity content ≤0.05% by weight, maintaining these specifications upon storage at 40°C and 75% relative humidity for at least 6 months [1]. These defined purity parameters address the known degradation pathway of aqueous atropine to tropic acid, which is non-bioactive and compromises product potency [2].

Pharmaceutical Quality Stability Impurity Profiling

Atropine Sulfate: Evidence-Driven Application Scenarios for Research and Clinical Procurement


Central Nervous System Muscarinic Receptor Studies Requiring Blood-Brain Barrier Penetration

For research applications requiring modulation of central muscarinic acetylcholine receptors—including cognitive function studies, respiratory center pharmacology investigations, and neurobehavioral assays—atropine sulfate is indicated over quaternary ammonium antimuscarinics (e.g., methylatropine, glycopyrrolate). Atropine sulfate achieves approximately 3-fold higher CNS radioactivity accumulation than methylatropine [1] and produces functional central muscarinic blockade following systemic administration, whereas methylatropine fails to engage central receptors when given intravenously [2].

Cardiovascular Studies or Clinical Scenarios Requiring Concurrent Vagolytic Heart Rate Elevation

Atropine sulfate is the preferred antimuscarinic agent when heart rate elevation is a desired therapeutic or experimental endpoint. In a direct clinical comparison with glycopyrrolate, atropine sulfate (0.6 mg IM) produced a significant increase in heart rate at 30 minutes post-administration, while glycopyrrolate (0.2 mg IM) elicited no significant chronotropic change, despite equivalent antisialogogue efficacy [3]. This distinct hemodynamic profile supports atropine sulfate selection for bradycardia prophylaxis or reversal of vagal-mediated cardiac slowing.

Aqueous Formulation Development Requiring High Solubility Without Co-Solvents

For injectable solutions, ophthalmic drops, or any aqueous-based formulation, atropine sulfate is functionally required over atropine free base due to its dramatically enhanced water solubility. The sulfate salt achieves solubility of up to 2500 mg/mL in water at 4°C , enabling sterile aqueous injection preparation and low-concentration ophthalmic formulations (e.g., 0.01%–1% w/v) without complex solubilization strategies. Procurement of the sulfate salt form eliminates the formulation development burden associated with free base solubilization [4].

High-Purity Sourcing for Low-Concentration Myopia Control Ophthalmic Preparations

For manufacturing of low-concentration atropine ophthalmic formulations (0.01%–0.05% w/v) intended for pediatric myopia progression control, atropine sulfate meeting patent-defined purity specifications is critical. Degradation of atropine to inactive tropic acid compromises potency in low-concentration formulations. High-purity atropine sulfate with total impurities ≤0.15% by weight and single impurities ≤0.05% by weight, maintaining these specifications under accelerated storage conditions (40°C/75% RH for ≥6 months) [5], provides the stability profile necessary for preservative-free, ready-to-use ophthalmic products [6].

Technical Documentation Hub

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